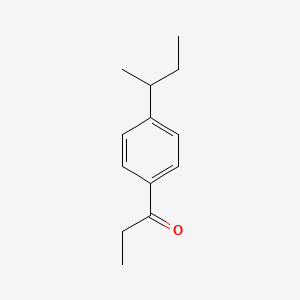

1-(4-Sec-butylphenyl)propan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-butan-2-ylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-4-10(3)11-6-8-12(9-7-11)13(14)5-2/h6-10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWABVQRCRFXTAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396226 | |

| Record name | 1-(4-sec-butylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96187-76-7 | |

| Record name | 1-(4-sec-butylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Preliminary Technical Bulletin: 1-(4-Sec-butylphenyl)propan-1-one (CAS 96187-76-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of currently available public information on 1-(4-sec-butylphenyl)propan-1-one. A comprehensive search has revealed a significant lack of detailed experimental data in peer-reviewed literature and spectral databases. Therefore, this bulletin serves as a preliminary overview rather than an in-depth technical guide with validated protocols and complete characterization data.

Introduction and Overview

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. It is important to note that some of the data, particularly boiling and density points, are often predicted by chemical suppliers and may not be derived from experimental validation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 96187-76-7 | [1][2][3] |

| Molecular Formula | C₁₃H₁₈O | [1][2] |

| Molecular Weight | 190.28 g/mol | [1] |

| IUPAC Name | 1-(4-butan-2-ylphenyl)propan-1-one | [1] |

| Synonyms | 1-(4-(Sec-butyl)phenyl)propan-1-one | [2] |

| InChI Key | VWABVQRCRFXTAT-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CCC(C)C1=CC=C(C(=O)CC)C=C1 | [1] |

| Calculated LogP | 3.6 - 3.93 | [1] |

Synthesis Pathway: Friedel-Crafts Acylation

The most logical and widely established method for the synthesis of this compound is the Friedel-Crafts acylation of sec-butylbenzene with propanoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of aromatic ketone synthesis.

Reaction Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion, facilitated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Sec-butylphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of the aromatic ketone, 1-(4-Sec-butylphenyl)propan-1-one. This document is intended to be a valuable resource for professionals in research and development, offering detailed information on the synthesis, physical characteristics, spectral data, and safety considerations for this compound.

Introduction

This compound, an aromatic ketone, is a molecule of interest in various chemical and pharmaceutical research areas. Its structure, featuring a sec-butyl group on the phenyl ring and a propanoyl side chain, imparts specific characteristics that influence its reactivity, solubility, and potential applications. Understanding its fundamental physicochemical properties is paramount for its effective use in synthesis, formulation, and biological studies.

Molecular Structure and Identification

The molecular structure of this compound consists of a benzene ring substituted with a sec-butyl group at the para position relative to a propan-1-one substituent.

Key Identifiers:

-

IUPAC Name: 1-(4-butan-2-ylphenyl)propan-1-one[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available for related compounds, specific experimental values for this compound are not widely published. Therefore, predicted values from reliable sources are also included.

| Property | Value | Source |

| Physical State | Expected to be a liquid at room temperature | [4][5] |

| Boiling Point | 289.5 ± 9.0 °C (Predicted) | [2] |

| Melting Point | Not available | |

| Density | 0.932 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents | [4][5] |

Solubility Profile: Aromatic ketones, as a class, are generally insoluble in water but soluble in common organic solvents.[4][5] The presence of the relatively large, nonpolar sec-butyl group and the overall hydrocarbon character of this compound further contribute to its expected low aqueous solubility. It is anticipated to be soluble in solvents such as ethanol, acetone, diethyl ether, and toluene.

Synthesis of this compound

The most logical and widely employed synthetic route for preparing this compound is through the Friedel-Crafts acylation of sec-butylbenzene.[6][7][8] This electrophilic aromatic substitution reaction involves the introduction of an acyl group (in this case, the propanoyl group) onto the aromatic ring.

Reaction Scheme:

Sources

- 1. This compound | C13H18O | CID 3773436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 96187-76-7 [m.chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Aromatic ketone [m.chemicalbook.com]

- 5. All About Aromatic Ketones [unacademy.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. savemyexams.com [savemyexams.com]

- 8. chemguide.co.uk [chemguide.co.uk]

1-(4-Sec-butylphenyl)propan-1-one molecular structure and weight

An In-depth Technical Guide to 1-(4-sec-butylphenyl)propan-1-one: Synthesis, Characterization, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, an aryl ketone of interest in synthetic organic chemistry. While its direct application in drug development is not firmly established in public literature, its structural motifs are analogous to intermediates used in the synthesis of high-value active pharmaceutical ingredients (APIs). This document details the compound's molecular structure, physicochemical properties, a robust synthesis protocol via Friedel-Crafts acylation with mechanistic insights, and modern analytical techniques for its structural elucidation. It is intended for researchers and professionals in chemical synthesis and drug discovery who require a deep understanding of this class of molecules.

Molecular Identity and Physicochemical Properties

This compound is an aromatic ketone characterized by a propanoyl group and a sec-butyl group attached at the para position of a benzene ring. This substitution pattern dictates its chemical reactivity and physical properties.

Molecular Structure

The core structure consists of a central phenyl ring. The carbonyl group of the propan-1-one moiety is directly attached to the ring, making it an acylbenzene. The sec-butyl group, a four-carbon branched alkyl substituent, is located at the C4 position (para) relative to the acyl group. The presence of a chiral center within the sec-butyl group means the molecule can exist as a racemate of (R) and (S) enantiomers, though it is typically handled as such unless a stereospecific synthesis is employed.

Physicochemical Data

The key identifying and physical properties of this compound are summarized in the table below. These computed and experimentally derived values are essential for its handling, purification, and characterization.

| Property | Value | Source |

| IUPAC Name | 1-(4-butan-2-ylphenyl)propan-1-one | [1] |

| CAS Number | 96187-76-7 | [1] |

| Molecular Formula | C₁₃H₁₈O | [1] |

| Molecular Weight | 190.28 g/mol | [1] |

| Predicted Boiling Point | 289.5 ± 9.0 °C (at 760 mmHg) | PubChem |

| Predicted Density | 0.932 ± 0.06 g/cm³ | PubChem |

| Predicted LogP | 3.6 | [1] |

Synthesis via Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of sec-butylbenzene. This reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds with aromatic rings.[2]

Mechanistic Principles

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Electrophile: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of propanoyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly reactive propanoyl cation (an acylium ion).

-

Electrophilic Attack: The π-electron system of the sec-butylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product.

Regioselectivity: The Rationale for Para-Substitution

The sec-butyl group is an ortho-, para-directing activator due to hyperconjugation and weak inductive effects. However, the significant steric bulk of this group heavily disfavors the addition of the incoming acyl group at the ortho positions. Consequently, the electrophilic attack occurs almost exclusively at the sterically accessible para position, leading to high regioselectivity and yielding this compound as the major product. This predictable outcome is a key advantage of the Friedel-Crafts acylation for preparing para-substituted aryl ketones.

Sources

solubility of 1-(4-Sec-butylphenyl)propan-1-one in organic solvents

An In-depth Technical Guide to the Solubility of 1-(4-sec-butylphenyl)propan-1-one in Organic Solvents.

A Foreword for the Research Professional

This document serves as a comprehensive technical guide for characterizing the solubility of this compound. As solubility data for this specific compound is not extensively documented in publicly accessible literature, this guide pivots from a simple data repository to a methodological framework. It is designed to empower researchers and drug development professionals to determine solubility profiles with high fidelity in their own laboratories. We will dissect the molecular structure to predict solubility behavior, provide a robust, self-validating experimental protocol for its determination, and offer a framework for the analysis and interpretation of the resulting data.

Theoretical Foundation: Predicting Solubility from Molecular Structure

The solubility of a solute in a given solvent is governed by the principle of similia similibus solvuntur or "like dissolves like." The intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules dictate the energetics of the dissolution process. A detailed examination of the this compound structure is paramount for predicting its behavior.

Molecular Structure of this compound:

-

Polar Region: The molecule possesses a propan-1-one (ketone) group. The carbonyl (C=O) bond is highly polar, capable of engaging in dipole-dipole interactions and acting as a hydrogen bond acceptor.

-

Nonpolar Region: The compound is dominated by a large, nonpolar moiety consisting of a benzene ring substituted with a sec-butyl group. This region is hydrophobic and interacts primarily through van der Waals forces.

This amphiphilic nature—possessing both polar and nonpolar regions—suggests a nuanced solubility profile. We can predict its relative solubility in three main classes of organic solvents:

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar surface area of the sec-butylphenyl group suggests favorable interactions with nonpolar solvents. We can anticipate significant solubility in these media.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): These solvents have significant dipole moments and can interact effectively with the polar ketone group. Acetone, being a ketone itself, is expected to be an excellent solvent. The ability of these solvents to solvate the nonpolar region as well makes them strong candidates for high solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are characterized by their ability to donate hydrogen bonds. While they can accept a hydrogen bond from the solvent's hydroxyl group at the ketone's oxygen, the large hydrophobic part of the molecule may limit overall solubility compared to polar aprotic solvents.

The logical relationship between the solute's structure and solvent interaction is visualized below.

Caption: Predicted interactions between the solute's functional groups and different solvent classes.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining thermodynamic solubility is the isothermal shake-flask method . This technique involves allowing an excess of the solute to equilibrate with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then measured. This protocol is adapted from well-established guidelines to ensure data integrity.

Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvents: HPLC-grade or equivalent purity solvents (e.g., Hexane, Toluene, Acetone, THF, Ethanol, Methanol)

-

Equipment:

-

Analytical balance (± 0.1 mg precision)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator capable of maintaining T ± 0.5 °C

-

Centrifuge capable of >3000 x g

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes (Class A)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

-

Experimental Workflow

The workflow is designed as a self-validating system, with specific steps to confirm that equilibrium has been achieved and that the analytical measurement is accurate.

An In-Depth Technical Guide to 1-(4-Sec-butylphenyl)propan-1-one for Researchers and Drug Development Professionals

Introduction

1-(4-Sec-butylphenyl)propan-1-one (CAS No: 96187-76-7) is an aromatic ketone that holds potential as a versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1] Its structure, featuring a sec-butyl substituted phenyl ring attached to a propanone moiety, offers a unique combination of lipophilicity and a reactive carbonyl group, making it an intriguing starting point for the synthesis of more complex molecules. This guide provides a comprehensive overview of its commercial availability, synthesis, chemical properties, and potential applications, designed to equip researchers and drug development professionals with the critical information needed to effectively utilize this compound in their work.

Commercial Sourcing and Availability

For researchers requiring this compound for laboratory-scale synthesis and development projects, a number of reputable chemical suppliers offer this compound, typically on a custom synthesis or research chemical basis. When sourcing this chemical, it is imperative to obtain a Certificate of Analysis (CoA) to verify its purity and identity.

| Supplier | Availability | Contact Information | Notes |

| Simson Pharma Limited | Custom Synthesis | Provides a Certificate of Analysis with their compounds. | |

| Parchem | Specialty Chemicals | Contact via website | Supplies a range of specialty chemicals worldwide. |

| CymitQuimica | Lab Use Only | Intended for laboratory use. | |

| ChemScene | Purity >95% | Contact via website | Offers custom synthesis and commercial production services. |

| Pharmaffiliates | Inquire for availability | Contact via website | Specializes in pharmaceutical impurities and reference standards. |

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 96187-76-7 | [1] |

| Molecular Formula | C₁₃H₁₈O | [1] |

| Molecular Weight | 190.28 g/mol | [1] |

| IUPAC Name | 1-(4-butan-2-ylphenyl)propan-1-one | [1] |

| Boiling Point (Predicted) | 289.5±9.0 °C | ChemicalBook |

| Density (Predicted) | 0.932±0.06 g/cm³ | ChemicalBook |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Two doublets in the range of δ 7.2-7.9 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Ethyl Ketone Protons: A quartet at approximately δ 2.9-3.1 ppm (CH₂) and a triplet at δ 1.1-1.3 ppm (CH₃).

-

Sec-butyl Protons: A sextet or multiplet at approximately δ 2.6-2.8 ppm (methine CH), a multiplet at δ 1.5-1.7 ppm (methylene CH₂), a doublet at δ 1.2-1.4 ppm (methyl CH₃), and a triplet at δ 0.8-1.0 ppm (terminal methyl CH₃).

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: A signal in the range of δ 198-202 ppm.

-

Aromatic Carbons: Signals between δ 125-155 ppm, with the carbon attached to the carbonyl group being the most downfield.

-

Aliphatic Carbons: Signals for the ethyl and sec-butyl groups in the upfield region of the spectrum.

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretch: A strong, sharp absorption band around 1685 cm⁻¹, characteristic of an aryl ketone.

-

C-H Stretches (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretches (Aliphatic): Strong absorptions in the 2850-2970 cm⁻¹ region.

-

C=C Stretches (Aromatic): Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A peak at m/z = 190.

-

Major Fragmentation Pathways:

-

α-cleavage: Loss of the ethyl group (•CH₂CH₃) to give a prominent peak at m/z = 161 (C₁₁H₁₃O⁺).

-

Benzylic cleavage: Fragmentation at the sec-butyl group.

-

Synthesis Methodology: Friedel-Crafts Acylation

The most logical and industrially scalable synthetic route to this compound is the Friedel-Crafts acylation of sec-butylbenzene with propanoyl chloride.[2][3] This electrophilic aromatic substitution reaction introduces the propanoyl group onto the aromatic ring.[3]

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich sec-butylbenzene ring. The sec-butyl group is an ortho-, para-director; however, due to steric hindrance from the bulky sec-butyl group, the para-substituted product is expected to be the major isomer.

Caption: Mechanism of Friedel-Crafts Acylation.

Exemplary Experimental Protocol

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation and should be adapted and optimized for specific laboratory conditions.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap) is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Charging Reagents: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or dichloroethane (DCE). The mixture is cooled in an ice bath to 0-5 °C.

-

Addition of Acylating Agent: Propanoyl chloride (1.0 equivalent) is dissolved in the same dry solvent and added dropwise to the stirred AlCl₃ suspension via the dropping funnel, maintaining the temperature below 10 °C. The formation of the acylium ion complex is allowed to proceed for 15-30 minutes.

-

Addition of Substrate: Sec-butylbenzene (1.0 equivalent), also dissolved in the dry solvent, is then added dropwise to the reaction mixture, again keeping the temperature between 0-5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-6 hours, reaction progress can be monitored by TLC or GC).

-

Work-up: The reaction is carefully quenched by pouring it onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes. The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., DCM). The combined organic layers are washed with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Potential Applications in Research and Drug Development

While specific biological activities for this compound have not been extensively reported, its structural motifs are present in various pharmacologically active molecules. Phenyl propanone and related ketone structures serve as key intermediates in the synthesis of a wide range of pharmaceuticals.[4][5]

Scaffold for Medicinal Chemistry

The core structure of this compound can be chemically modified at several positions to generate a library of derivatives for screening against various biological targets:

-

Carbonyl Group: The ketone can be reduced to a secondary alcohol, which can be further functionalized. It can also serve as a handle for forming imines, oximes, or hydrazones, introducing new pharmacophores.

-

α-Carbon: The protons on the α-carbon to the carbonyl are acidic and can be deprotonated to form an enolate, allowing for alkylation or other C-C bond-forming reactions.

-

Aromatic Ring: The benzene ring can undergo further electrophilic substitution reactions, although the existing acyl group is deactivating.

Caption: Potential derivatization pathways.

Hypothetical Therapeutic Areas

Based on the known activities of related phenyl ketone structures, derivatives of this compound could be explored for:

-

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain substituted phenyl groups.

-

Anticonvulsants and CNS Agents: The lipophilic nature of the sec-butyl group could facilitate crossing the blood-brain barrier, a desirable property for centrally acting drugs.

-

Antimicrobial or Antifungal Agents: Phenyl ketone derivatives have been investigated for their antimicrobial properties.

It is important to emphasize that these are hypothetical applications based on structural analogy, and any potential therapeutic utility would require extensive biological screening and validation.

Conclusion

This compound is a commercially available, yet underexplored, chemical intermediate. Its synthesis via Friedel-Crafts acylation is a well-established and scalable process. While specific biological data is scarce, its structural features make it a promising scaffold for the development of novel compounds in medicinal chemistry. This guide provides a foundational understanding for researchers and drug developers to leverage the potential of this versatile molecule in their synthetic and discovery programs.

References

-

Organic Syntheses. (n.d.). A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

fvs.com.py. (n.d.). 1 Phenyl 2 Propanone. Retrieved from [Link]

- Google Patents. (n.d.). Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same.

-

PubMed. (1971). Chemistry and pharmacological evaluation of 1-phenyl-2-propanols and 1-phenyl-2-propanones. Retrieved from [Link]

-

Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

-

Pharmacompass. (n.d.). Phenyl-2-propanone | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

Save My Exams. (2024, October 26). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 1-(4-tert-butylphenyl)-3-phenyl-1-propanone. Retrieved from [Link]

Sources

- 1. This compound | C13H18O | CID 3773436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. savemyexams.com [savemyexams.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Chemistry and pharmacological evaluation of 1-phenyl-2-propanols and 1-phenyl-2-propanones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-sec-butylphenyl)propan-1-one for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the properties, synthesis, and potential applications of the research chemical 1-(4-sec-butylphenyl)propan-1-one. Given the limited direct research on this specific molecule, this document integrates established chemical principles and data from closely related analogs to provide a robust and practical framework for its scientific exploration.

Introduction and Chemical Identity

This compound is an aromatic ketone characterized by a phenyl ring substituted with a sec-butyl group and a propanoyl group.[1][2][3] As a substituted propiophenone, it belongs to a class of compounds with known applications in organic synthesis and medicinal chemistry.[][5] While this specific molecule is not extensively documented in peer-reviewed literature, its structural motifs suggest potential utility as a building block in the synthesis of more complex molecules and as a candidate for biological screening. Aromatic ketones, in general, are crucial intermediates in the chemical and pharmaceutical industries.[6]

This guide will provide a detailed overview of its chemical and physical properties, a validated protocol for its synthesis, methods for its analytical characterization, a discussion of its potential biological significance based on analogous structures, and essential safety and handling protocols.

Nomenclature and Structural Information

-

IUPAC Name: 1-(4-butan-2-ylphenyl)propan-1-one[1]

-

Synonyms: 1-(4-(sec-butyl)phenyl)propan-1-one, 1-[4-(butan-2-yl)phenyl]propan-1-one[2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in experimental settings. The data presented below is a combination of predicted values from computational models and typical characteristics of aromatic ketones.[6]

| Property | Value | Source |

| Boiling Point (Predicted) | 289.5 ± 9.0 °C | [3] |

| Density (Predicted) | 0.932 ± 0.06 g/cm³ | [3] |

| XLogP3 (Predicted) | 3.6 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 1 | |

| Rotatable Bond Count | 4 | |

| Solubility | Insoluble in water, soluble in organic solvents.[6] | Inferred from general properties of aromatic ketones. |

| Appearance | Expected to be a colorless to yellowish liquid.[] | Inferred from properties of similar compounds. |

Synthesis of this compound

The most logical and established method for the synthesis of this compound is the Friedel-Crafts acylation of sec-butylbenzene with propanoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[7][8][9][10] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.[6]

Reaction Mechanism

The synthesis proceeds through a well-understood three-step mechanism:

-

Formation of the Electrophile: Propanoyl chloride reacts with the aluminum chloride catalyst to form a highly electrophilic acylium ion. This is the rate-determining step.[7]

-

Electrophilic Attack: The electron-rich sec-butylbenzene attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[7]

-

Deprotonation and Catalyst Regeneration: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[7]

Caption: Friedel-Crafts Acylation Workflow.

Experimental Protocol

This protocol is a representative procedure based on standard Friedel-Crafts acylation reactions.[9]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add sec-butylbenzene (1.0 eq) to the flask.

-

Acylation: Add propanoyl chloride (1.05 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Vigorous stirring is essential.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding crushed ice, followed by dilute hydrochloric acid (e.g., 2M HCl) to dissolve the aluminum salts.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules.[11][12]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the aliphatic protons of the sec-butyl and propanoyl groups. The aromatic protons will likely appear as two doublets in the range of δ 7.0-8.0 ppm. The methylene protons of the propanoyl group will appear as a quartet, and the methyl protons as a triplet. The protons of the sec-butyl group will exhibit more complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the range of δ 190-200 ppm.[13] Aromatic carbons will resonate between δ 120-150 ppm, and the aliphatic carbons of the sec-butyl and propanoyl groups will appear in the upfield region (δ 10-40 ppm).[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[14] For this compound, the key diagnostic absorption bands are:

-

C=O Stretch: A strong, sharp absorption band is expected in the range of 1666-1690 cm⁻¹ for the aromatic ketone carbonyl group.[15]

-

C-H Stretch (Aromatic): Signals will appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals will appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For a related isomer, 1-(4-tert-butylphenyl)propan-2-one, prominent fragments in GC-MS analysis are observed, which can provide a reference for the expected fragmentation of the target compound.[16]

Caption: GC-MS Analytical Workflow.

Potential Biological Activity and Research Applications

While no specific biological activities have been reported for this compound, the propiophenone scaffold is present in numerous pharmacologically active compounds.[][5][17]

-

Pharmaceutical Intermediates: Propiophenone and its derivatives are key intermediates in the synthesis of various pharmaceuticals, including central muscle relaxants, local anesthetics, and antiarrhythmic agents.[][5][18] Therefore, this compound could serve as a valuable starting material for generating novel drug candidates.

-

Agrochemical Research: A related compound, 1-(4-tert-butylphenyl)propan-2-one, is a crucial intermediate in the synthesis of the fungicide Fenpropimorph.[19] This suggests that sec-butyl analogues could be explored for the development of new agrochemicals.

-

Screening for Bioactivity: Compounds containing substituted phenyl rings, such as 2,4-di-tert-butylphenol, have been shown to possess a wide range of biological activities, including antimicrobial and antioxidant properties.[20][21][22] This provides a rationale for screening this compound in various biological assays to uncover potential therapeutic or industrial applications.

It is imperative for researchers to conduct systematic in vitro and in vivo studies to elucidate the specific biological profile of this compound.

Safety, Handling, and Storage

As a research chemical with limited toxicological data, this compound should be handled with care, following standard laboratory safety procedures. The following guidelines are based on safety data sheets (SDS) for analogous compounds.[23][24]

Hazard Identification (Inferred)

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[24]

-

Skin Corrosion/Irritation: May cause skin irritation.[24]

-

Eye Damage/Irritation: May cause serious eye irritation or damage.[24]

-

Respiratory Irritation: May cause respiratory irritation.[24]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a laboratory coat, and safety goggles or a face shield.[23]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[24]

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[23][25]

-

Incompatibilities: Keep away from strong oxidizing agents and strong reducing agents.[23]

-

Long-term Storage: For long-term storage of volatile standards, refrigeration (2-8 °C) in amber glass vials with minimal headspace is recommended to prevent degradation and evaporation.[26]

Conclusion

This compound is a research chemical with significant potential as a synthetic intermediate in both pharmaceutical and agrochemical research. While direct studies on this compound are scarce, its structural relationship to well-known propiophenone derivatives provides a strong basis for its further investigation. This guide offers a comprehensive foundation for researchers, covering its synthesis, analytical characterization, potential applications, and safe handling. Rigorous experimental validation of the properties and activities discussed herein will be crucial for unlocking the full scientific value of this molecule.

References

-

The Good Scents Company. (n.d.). propiophenone, 93-55-0. Retrieved from [Link]

-

Safety data sheet. (2020, June 18). Retrieved from [Link]

- European Patent Office. (n.d.). Propiophenone derivatives and their preparation and pharmaceutical use - EP 0423524 A2.

-

Solis, F. (2013, September 11). Friedel-Krafts acylation, benzene and propanoyl chloride [Video]. YouTube. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 1-(4-tert-butylphenyl)-3-phenyl-1-propanone. Retrieved from [Link]

-

Unknown. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-tert-Butylphenyl)propan-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenyl-1-propanone. Retrieved from [Link]

-

Save My Exams. (2024, October 26). Friedel-Crafts Acylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]

-

Clark, J. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Biological activity – Knowledge and References. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). 2, 4-Di-tert-butylphenol, the bioactive compound produced by Streptomyces sp. KB1. Retrieved from [Link]

-

ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Tert-butylphenyl)propan-2-one. Retrieved from [Link]

-

GAPI. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]

-

BS Publications. (n.d.). CHAPTER 1 AROMATIC WATERS. Retrieved from [Link]

-

Pearson. (n.d.). Show how you would use the Friedel–Crafts acylation, Clemmensen r.... Retrieved from [Link]

-

Eden Botanicals. (2024, November 15). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PMC - NIH. (n.d.). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]

-

ResearchGate. (2020, January 6). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-(4-(sec-Butyl)phenyl)propan-1-one, CAS No : 96187-76-7. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Propanone, 1-phenyl-. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 4'-(tert-Butyl)propiophenone. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). The Vital Role of 1-(4-tert-butylphenyl)propan-2-one in Modern Agrochemicals. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

Sources

- 1. This compound | C13H18O | CID 3773436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 96187-76-7 [chemicalbook.com]

- 5. Propiophenone - Wikipedia [en.wikipedia.org]

- 6. Aromatic ketone [m.chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. savemyexams.com [savemyexams.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. scispace.com [scispace.com]

- 13. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 14. edu.rsc.org [edu.rsc.org]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. 1-(4-tert-Butylphenyl)propan-2-one | C13H18O | CID 6423283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. propiophenone, 93-55-0 [thegoodscentscompany.com]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 19. nbinno.com [nbinno.com]

- 20. japsonline.com [japsonline.com]

- 21. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. fishersci.com [fishersci.com]

- 24. static.cymitquimica.com [static.cymitquimica.com]

- 25. edenbotanicals.com [edenbotanicals.com]

- 26. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

Unlocking Potential: A Technical Guide to the Research Applications of sec-Butylphenyl Ketones

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of sec-butylphenyl ketones, a class of aromatic ketones with significant and varied potential in medicinal chemistry, materials science, and photochemistry. We will delve into the synthesis, characterization, and key research applications of these versatile compounds, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Structural Significance and Versatility of sec-Butylphenyl Ketones

sec-Butylphenyl ketones are aromatic ketones characterized by a phenyl ring substituted with a sec-butyl group and a ketone functional group. The position of the sec-butyl group relative to the ketone (ortho, meta, or para) significantly influences the molecule's steric and electronic properties, thereby dictating its reactivity and potential applications. The general structure is depicted below:

Caption: General structure of a sec-butylphenyl ketone.

The presence of the chiral sec-butyl group introduces asymmetry, making these compounds interesting targets for stereoselective synthesis and applications where chirality is crucial. The ketone moiety serves as a versatile synthetic handle for a wide range of chemical transformations, allowing for the construction of more complex molecular architectures.

Synthesis and Characterization

The most common and efficient method for the synthesis of sec-butylphenyl ketones is the Friedel-Crafts acylation of sec-butylbenzene.[1][2][3][4] This electrophilic aromatic substitution reaction involves the reaction of sec-butylbenzene with an acyl chloride or acid anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2]

Generalized Friedel-Crafts Acylation Workflow

Caption: Workflow for Friedel-Crafts acylation.

Detailed Experimental Protocol: Synthesis of 4-sec-Butylpropiophenone

This protocol provides a step-by-step methodology for the synthesis of a representative sec-butylphenyl ketone.

Materials:

-

sec-Butylbenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, addition funnel, condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous CH₂Cl₂.

-

Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add a solution of propionyl chloride (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise via the addition funnel. After the addition is complete, add a solution of sec-butylbenzene (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure 4-sec-butylpropiophenone.

Spectroscopic Characterization

The synthesized sec-butylphenyl ketones can be characterized using standard spectroscopic techniques.

| Spectroscopic Technique | Characteristic Features for sec-Butylphenyl Ketones |

| Infrared (IR) Spectroscopy | Strong C=O stretching absorption in the range of 1680-1700 cm⁻¹. C-H stretching absorptions for the aromatic ring and alkyl groups. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Aromatic protons in the range of 7.0-8.0 ppm. Signals for the sec-butyl group (a quartet for the methine proton, a triplet for the methyl group, and a multiplet for the methylene protons). Signals for the protons alpha to the carbonyl group. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Carbonyl carbon signal in the range of 195-210 ppm. Aromatic carbon signals. Signals for the carbons of the sec-butyl group. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. Characteristic fragmentation patterns, including cleavage at the carbonyl group. |

Research Applications

Medicinal Chemistry: Scaffolds for Neuroleptic Agents

A significant area of interest for sec-butylphenyl ketones lies in their structural similarity to butyrophenones, a class of drugs with antipsychotic (neuroleptic) activity.[5][6][7][8] The butyrophenone pharmacophore is crucial for binding to dopamine D2 receptors, a key target in the treatment of schizophrenia and other psychotic disorders.[9][10]

The general structure-activity relationship (SAR) for butyrophenone-type antipsychotics highlights several key features:

Caption: Key SAR features of butyrophenone antipsychotics.

sec-Butylphenyl ketones can serve as valuable starting materials or intermediates for the synthesis of novel butyrophenone analogs. The sec-butyl group can be strategically incorporated to modulate lipophilicity and metabolic stability, potentially leading to compounds with improved pharmacokinetic profiles or reduced side effects.

Potential Research Directions:

-

Synthesis of Novel Analogs: Synthesize libraries of sec-butylphenyl ketone derivatives with variations in the substituent on the ketone and the nature of the tertiary amine.

-

Biological Evaluation: Screen the synthesized compounds for their binding affinity to dopamine (D2, D3, D4) and serotonin (5-HT₂A) receptors.

-

In Vivo Studies: Evaluate promising candidates in animal models of psychosis to assess their efficacy and potential for extrapyramidal side effects.

Materials Science: Building Blocks for Organic Electronics

Derivatives of sec-butylphenyl moieties have found applications in the field of materials science, particularly in the development of organic electronic materials. A prominent example is the use of N-(4-sec-butylphenyl)-diphenylamine in the synthesis of the hole-transporting polymer, Poly(9,9-dioctylfluorene-alt-N-(4-sec-butylphenyl)-diphenylamine) (TFB).[11][12][13][14][15]

TFB is a conjugated polymer that exhibits excellent hole mobility and is used as a hole-transport layer (HTL) in organic light-emitting diodes (OLEDs) and other organic electronic devices. The sec-butylphenyl group in TFB contributes to the polymer's solubility and film-forming properties, which are crucial for device fabrication.

Caption: Synthesis and application of TFB polymer.

Potential Research Directions:

-

Novel Monomer Synthesis: Design and synthesize new monomers based on sec-butylphenyl ketones for the creation of novel conjugated polymers with tailored electronic and physical properties.

-

Polymer Characterization: Investigate the optical, electronic, and morphological properties of new polymers containing the sec-butylphenyl ketone moiety.

-

Device Fabrication and Testing: Incorporate these new polymers into organic electronic devices and evaluate their performance characteristics, such as efficiency, stability, and lifetime.

Photochemistry: Versatile Photosensitizers and Photoinitiators

Aromatic ketones, including substituted acetophenones, are well-known for their photochemical properties.[16][17][18] Upon absorption of UV light, they can be excited to a triplet state, which can then participate in a variety of photochemical reactions. sec-Butylphenyl ketones are expected to exhibit similar photochemical reactivity.

Potential Photochemical Applications:

-

Photosensitizers: The triplet state of a sec-butylphenyl ketone can transfer its energy to another molecule, initiating a photochemical reaction in that molecule. This is particularly useful in reactions where the target molecule does not efficiently absorb light itself.

-

Photoinitiators: The excited ketone can abstract a hydrogen atom from a suitable donor, generating a radical that can initiate a polymerization reaction.

-

Photocatalysts: Aromatic ketones can act as photocatalysts in various organic transformations, such as C-H functionalization reactions.[19][20][21]

Experimental Protocol: Investigating the Photochemical Reactivity

-

Quantum Yield Determination: Measure the quantum yield of a model photochemical reaction (e.g., the photoreduction of the ketone in the presence of a hydrogen donor like isopropanol) to quantify the efficiency of the photochemical process.

-

Transient Absorption Spectroscopy: Use laser flash photolysis to detect and characterize the transient species (e.g., the triplet state and any resulting radicals) involved in the photochemical reaction.

-

Product Analysis: Irradiate a solution of the sec-butylphenyl ketone in the presence of a substrate of interest and analyze the products using techniques like GC-MS and NMR to elucidate the reaction mechanism.

Future Outlook and Conclusion

sec-Butylphenyl ketones represent a class of compounds with a rich and diverse range of potential research applications. Their straightforward synthesis, coupled with the versatility of the ketone functional group and the unique properties imparted by the sec-butyl substituent, makes them attractive building blocks for the development of new pharmaceuticals, advanced materials, and novel photochemical systems. Further exploration of their structure-property relationships and the development of new synthetic methodologies will undoubtedly unlock even more exciting applications in the years to come. This guide serves as a foundational resource to inspire and facilitate further research into this promising area of chemical science.

References

-

SAR of Butyrophenones - Tranquillizers - Pharmacy 180. (n.d.). Retrieved January 17, 2026, from [Link]

- Photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols. (2020). Green Chemistry, 22(1), 123-129.

- Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. (2022). Journal of Medicinal Chemistry, 65(15), 10489-10503.

- Photoelectron spectra of substituted acetophenones. Correlations with reactivity. (1975). Canadian Journal of Chemistry, 53(6), 891-897.

-

friedel-crafts acylation of benzene. (n.d.). Retrieved January 17, 2026, from [Link]

- Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines. (2004). Psychopharmacology, 172(2), 137-149.

- Combined analgesic/neuroleptic activity in N-butyrophenone prodine-like compounds. (1987). Journal of Medicinal Chemistry, 30(10), 1906-1910.

- Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices. (2024).

- Containing Polymers and Their Application as Thermal Latent Curing Agents for One-Component Epoxy Resins. (2026).

- Combined analgesic/neuroleptic activity in N-butyrophenone prodine-like compounds. (1987). Journal of Medicinal Chemistry, 30(10), 1906-1910.

- Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. (2008). Bioorganic & Medicinal Chemistry Letters, 18(15), 4348-4351.

- Synthesis and physical-chemical characterization PZ-sulfonated Styrene-Ethylene-Butylene-Styrene (SEBS) membranes for CO2 separation. (2018).

- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). In Organic Chemistry (10th ed.). LibreTexts.

- Aromatic Ketones as Photocatalysts: Combined Action as Triplet Photosensitiser and Ground State Electron Acceptor. (2025).

- The Journal of Organic Chemistry Ahead of Print. (2026). The Journal of Organic Chemistry.

- Anionic triphenylamine- and fluorene-based conjugated polyelectrolyte as a hole-transporting material for polymer light-emitting diodes. (2025). Journal of Polymer Science Part A: Polymer Chemistry.

- Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells. (2023). Polymers, 15(12), 2758.

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 28). [Video]. YouTube. [Link]

- Acetophenone-catalyzed photochemical C(sp³)-H chlorination. (2023). Chemistry – An Asian Journal, 18(14), e202300345.

- Hydroxybupropion- Synthesis and Characterization. (2020).

- Butyrophenones. (2023). In Experimental and Clinical Neurotoxicology. Oxford Academic.

- Synthesis and Biological Evaluation of Novel Bufalin Deriv

- Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. (1983). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 79(1), 211-224.

- [The neuroleptic efficiency of some butyrophenone and fluorinated phenothiazine derivatives (author's transl)]. (1975). Arzneimittel-Forschung, 25(9), 1426-1433.

- Visible-Light-Induced Formation of Aromatic Ketones: A Metal-Free C−H Oxygenation Process in Air under Room Temper

-

Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). [Video]. YouTube. [Link]

- Dopant-free hydrophobic fluorene-based hole transport materials: impact of methoxy-substituted triphenylamine and carbazole peripheral groups on the performance of perovskite solar cells. (2021). Sustainable Energy & Fuels, 5(18), 4646-4657.

-

What is the structure of sec-butyl ketone? (2017, July 8). Quora. Retrieved from [Link]

- Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. (2023). Molecules, 28(15), 5769.

- β-Amino Ketones – Synthesis and Biological Significances. (2024). IntechOpen.

-

SAR of Butyrophenones. (2023, June 13). [Video]. YouTube. [Link]

-

Unusual Friedel–Crafts alkylation with pivaloyl chloride. (2015, October 5). Chemistry Stack Exchange. Retrieved from [Link]

- Photoreduction of acetophenone and substituted acetophenones. (1967). Journal of the American Chemical Society, 89(25), 6893-6894.

- Synthesis, Characterization, and Evaluation of Polyisobutylene-Based Imido-Amine-Type Dispersants Containing Exclusively Non-Nucleophilic Nitrogen. (2018). Journal of Polymer Science Part A: Polymer Chemistry, 56(15), 1657-1675.

- Photoreduction of acetophenone and substituted acetophenones. (1967). Journal of the American Chemical Society, 89(25), 6893-6894.

- Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (2022). Molecules, 27(19), 6543.

-

Functional Groups of Polymers - Ketone. (2025, October 2). [Video]. YouTube. [Link]

- Synthesis and Characterization of 2,2-Bis(methylol)propionic Acid Dendrimers with Different Cores and Terminal Groups. (2004). Journal of Polymer Science Part A: Polymer Chemistry, 42(7), 1758-1767.

-

4-sec-Butylphenol. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Acetophenone - Absorption Spectrum. (n.d.). PhotochemCAD. Retrieved January 17, 2026, from [Link]

- Aldehydes as powerful initiators for photochemical transformations. (2022). Beilstein Journal of Organic Chemistry, 18, 1336-1349.

- Structure-activity Relationship Studies of Propafenone Analogs Based on P-glycoprotein ATPase Activity Measurements. (2001). Molecular Pharmacology, 59(4), 829-838.

- Poly(9,9-dialkylfluorene-co-triphenylamine)s- A Family of Photo-curable Hole-transport Polymers for Polymer Light-emitting Diodes Applications. (2012). Polymer, 53(19), 4149-4157.

- Pentamethylphenyl (Ph*) ketones: Unique building blocks for organic synthesis. (2025). Organic & Biomolecular Chemistry.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Combined analgesic/neuroleptic activity in N-butyrophenone prodine-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academic.oup.com [academic.oup.com]

- 8. [The neuroleptic efficiency of some butyrophenone and fluorinated phenothiazine derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. pharmacy180.com [pharmacy180.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells [mdpi.com]

- 14. Dopant-free hydrophobic fluorene-based hole transport materials: impact of methoxy-substituted triphenylamine and carbazole peripheral groups on the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. researchgate.net [researchgate.net]

- 18. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]

- 19. Photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Catalysis Research | Visible-Light-Induced Formation of Aromatic Ketones: A Metal-Free C−H Oxygenation Process in Air under Room Temperature [lidsen.com]

The Enigmatic Case of 1-(4-sec-butylphenyl)propan-1-one: A Review of Available Synthesis Routes and Potential Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-sec-butylphenyl)propan-1-one is an aromatic ketone with potential applications in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its synthesis, primarily through the Friedel-Crafts acylation of sec-butylbenzene, and explores its potential based on the known activities of structurally similar compounds. While specific research on this compound is not extensively documented in publicly available literature, this guide extrapolates from established chemical principles to provide a foundational understanding for researchers interested in this and related molecules.

Introduction: The Structural Significance of an Aromatic Ketone

Aromatic ketones are a cornerstone of modern organic chemistry, serving as crucial intermediates in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and fragrances. Their general structure, characterized by a carbonyl group bonded to at least one aromatic ring, imparts a unique reactivity profile that allows for diverse chemical transformations.

This compound belongs to this important class of compounds. Its structure features a propanone moiety attached to a benzene ring, which is further substituted with a sec-butyl group at the para position. The presence of the sec-butyl group, an alkyl substituent, can influence the molecule's electronic properties and steric hindrance, which in turn can affect its reactivity and potential biological activity. While this specific molecule has not been the subject of extensive dedicated research, its synthesis and properties can be reliably inferred from well-established principles of organic chemistry.

The Primary Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of sec-butylbenzene with propionyl chloride or propionic anhydride. This electrophilic aromatic substitution reaction is a fundamental transformation in organic synthesis.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-understood, multi-step mechanism:

-

Generation of the Acylium Ion: A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the acylating agent (propionyl chloride). The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic acylium ion.

-

Electrophilic Attack: The electron-rich sec-butylbenzene ring acts as a nucleophile, attacking the acylium ion. The sec-butyl group is an ortho-, para-directing activator, meaning it directs the incoming electrophile to the positions ortho and para to itself. Due to steric hindrance from the bulky sec-butyl group, the para-substituted product, this compound, is typically the major isomer formed.

-

Rearomatization: The resulting arenium ion intermediate is deprotonated, restoring the aromaticity of the ring and yielding the final ketone product.

Detailed Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound via Friedel-Crafts acylation:

Materials:

-

sec-Butylbenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride and dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: The flask is cooled in an ice bath. A solution of sec-butylbenzene and propionyl chloride in dichloromethane is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride. The reaction is typically exothermic, and the addition rate should be controlled to maintain a low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete (monitoring by TLC is recommended).

-

Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Visualization of the Synthesis Workflow

Caption: Workflow for the Friedel-Crafts Acylation Synthesis.

Potential Applications and Future Directions

While direct applications of this compound are not well-documented, its structural motifs suggest several areas of potential interest for researchers in drug discovery and materials science.

As a Precursor in Pharmaceutical Synthesis

Many biologically active compounds contain a substituted phenylpropanone core. This structural unit can be elaborated through various chemical reactions, such as:

-

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol, which can then be further functionalized.

-

Alpha-Halogenation: The position alpha to the carbonyl group can be halogenated, providing a handle for introducing other functional groups.

-

Condensation Reactions: The ketone can participate in aldol or other condensation reactions to build more complex carbon skeletons.

Given that structurally related compounds have shown a range of biological activities, it is plausible that derivatives of this compound could be explored as potential therapeutic agents.

In Materials Science

Aromatic ketones are sometimes used as photoinitiators in polymer chemistry. The carbonyl group can undergo photochemical reactions to generate radicals that initiate polymerization. The sec-butylphenyl moiety could influence the solubility and compatibility of such a photoinitiator with different polymer systems.

Conclusion

This compound represents a molecule of interest that is accessible through a classic and robust synthetic method, the Friedel-Crafts acylation. While its specific properties and applications remain to be thoroughly investigated, its structure provides a versatile platform for further chemical modification. For researchers in organic synthesis and medicinal chemistry, this compound serves as a valuable building block and a potential starting point for the discovery of new molecules with interesting biological or material properties. The synthesis and potential derivatization pathways outlined in this guide provide a solid foundation for future research endeavors into this and related chemical entities.

References

Methodological & Application

synthesis of 1-(4-Sec-butylphenyl)propan-1-one via Friedel-Crafts acylation

An In-Depth Guide to the Synthesis of 1-(4-Sec-butylphenyl)propan-1-one via Friedel-Crafts Acylation

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable aryl ketone intermediate. The featured methodology is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution in organic synthesis.[1][2] We delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and offer insights into process optimization and product characterization. This guide is designed for researchers and professionals in organic chemistry and drug development, emphasizing safety, efficiency, and scientific rigor.

Introduction: The Strategic Importance of Friedel-Crafts Acylation

The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, remains one of the most effective methods for forming a carbon-carbon bond between an aromatic ring and an acyl group.[3][4] This reaction is pivotal for the synthesis of aryl ketones, which are ubiquitous precursors in the pharmaceutical, agrochemical, and fine chemical industries.[1][5]

The synthesis of this compound serves as an excellent case study. The reaction's primary advantages over its counterpart, the Friedel-Crafts alkylation, are twofold:

-

Prevention of Poly-substitution: The ketone product is deactivated toward further electrophilic attack, which effectively prevents the addition of multiple acyl groups to the aromatic ring.[6][7][8]

-

Absence of Rearrangements: The acylium ion intermediate is resonance-stabilized and does not undergo the carbocation rearrangements that often plague alkylation reactions, leading to a predictable and clean product profile.[7][9][10]

Reaction Mechanism: An Electrophilic Aromatic Substitution

The acylation of sec-butylbenzene with propanoyl chloride proceeds via a well-established electrophilic aromatic substitution mechanism. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required in stoichiometric amounts.[3]

Step 1: Generation of the Acylium Ion Electrophile The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of propanoyl chloride. This complex is unstable and cleaves heterolytically to generate a highly reactive, resonance-stabilized acylium ion. This is the key electrophile in the reaction.[9][11][12]

Step 2: Electrophilic Attack on the Aromatic Ring The electron-rich π-system of the sec-butylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The sec-butyl group is an ortho, para-directing activator. Due to significant steric hindrance at the ortho position, the attack occurs predominantly at the para position.

Step 3: Formation and Deprotonation of the Arenium Ion The attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[9] A weak base, AlCl₄⁻, then abstracts the proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring.[3]

Step 4: Product-Catalyst Complexation The carbonyl oxygen of the newly formed ketone is a Lewis base and forms a stable complex with the AlCl₃ catalyst. This complexation deactivates the product against further acylation.[3][6] Because the catalyst is tied up in this complex, it is not regenerated, and a stoichiometric amount (or a slight excess) is required for the reaction to proceed to completion. An aqueous workup is necessary to hydrolyze this complex and liberate the final ketone product.[3]

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 1.2 | 60 | 8.0 g |

| sec-Butylbenzene | 135-98-8 | 134.22 | 1.0 | 50 | 6.71 g (8.2 mL) |

| Propanoyl Chloride | 79-03-8 | 92.52 | 1.1 | 55 | 5.09 g (4.7 mL) |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | - | - | 100 mL |

| Hydrochloric Acid (conc. HCl) | 7647-01-0 | 36.46 | - | - | 30 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | - | 50 mL |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | - | 50 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - | As needed |

| Crushed Ice | N/A | 18.02 | - | - | ~100 g |

Experimental Workflow

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Ensure all glassware is oven-dried to remove any residual moisture.[13] The system should be kept under an inert atmosphere (e.g., nitrogen or argon) with a drying tube on the condenser.[5]

-

Reagent Charging: To the flask, add anhydrous dichloromethane (60 mL) and anhydrous aluminum chloride (8.0 g, 60 mmol). Cool the resulting suspension to 0-5 °C using an ice-water bath.

-

Acylating Agent Addition: Dissolve propanoyl chloride (4.7 mL, 55 mmol) in anhydrous DCM (20 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of the acylium ion is exothermic.[13]

-

Substrate Addition: After the propanoyl chloride addition is complete, add a solution of sec-butylbenzene (8.2 mL, 50 mmol) in anhydrous DCM (20 mL) to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1).[13][14] The product should have a lower Rf value than the starting sec-butylbenzene.

-

Work-up (Quenching): Carefully and slowly pour the reaction mixture into a 500 mL beaker containing a vigorously stirred mixture of crushed ice (~100 g) and concentrated hydrochloric acid (30 mL).[5][14] This step hydrolyzes the aluminum chloride complex and is highly exothermic. Perform this in a fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 40 mL).

-

Washing: Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, followed by brine (50 mL).[14]

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of DCM.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.[14]

Safety and Handling Precautions

-

Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and avoid contact with skin and moisture.[5][13]

-

Propanoyl Chloride: Corrosive and a lachrymator (causes tears). Reacts with water to produce HCl. Must be handled in a well-ventilated fume hood.[15]

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling must be performed in a fume hood.[5]

-